Target Engagement Profile: GSK8573 as an Inactive BAZ2A/B Control with Weak BRD9 Affinity
GSK8573 differentiates from its active counterpart, GSK2801, by its complete lack of binding to the BAZ2A and BAZ2B bromodomains, while retaining a distinct, measurable affinity for the BRD9 bromodomain [1]. This contrasts sharply with GSK2801, which is a potent, dual BAZ2A/B inhibitor [1].
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | GSK8573: BAZ2A/B: No binding; BRD9: Kd = 1.04 μM |
| Comparator Or Baseline | GSK2801: BAZ2A: Kd = 257 nM; BAZ2B: Kd = 136 nM; BRD9: Kd = 1.1-1.2 μM |
| Quantified Difference | GSK8573 is >100-fold less potent for BAZ2A/B (no binding) vs. GSK2801's nanomolar Kd; both have similar weak (micromolar) BRD9 affinity. |
| Conditions | Biochemical binding assay (Biolayer Interferometry/AlphaScreen) [1]. |
Why This Matters
This data confirms GSK8573's fitness as a specific negative control: it shares GSK2801's weak BRD9 activity but crucially lacks BAZ2A/B engagement, enabling clean attribution of phenotypic effects to BAZ2A/B inhibition.
- [1] Chen P, Chaikuad A, Bamborough P, et al. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. J Med Chem. 2016;59(4):1410-1424. View Source
